The synthesis of 3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol typically involves the reductive amination of 4-methylcyclohexanone. The process generally follows these steps:
This method allows for the effective formation of the target compound through controlled reaction conditions and careful selection of reagents.
The molecular structure of 3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol can be represented by its molecular formula . Key structural data include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₃NO |
Molecular Weight | 185.31 g/mol |
IUPAC Name | 3-amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol |
InChI | InChI=1S/C11H23NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h8-11,13H,3-7,12H2,1-2H3 |
InChI Key | NYMQBPLIJCZYCV-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)C(C(C)CN)O |
The structural representation shows the arrangement of atoms within the molecule, highlighting its functional groups.
3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure for various applications.
The mechanism of action for 3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol involves its interaction with biological targets. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, while the hydroxyl group facilitates nucleophilic reactions. These interactions may modulate the activity of enzymes and receptors, contributing to its potential biological effects.
The physical and chemical properties of 3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol are significant for its applications:
Property | Value |
---|---|
Melting Point | Not readily available |
Boiling Point | Not readily available |
Solubility | Soluble in water |
Density | Not readily available |
These properties influence the compound's behavior in various environments, including solubility in aqueous solutions, which is critical for biological applications.
3-Amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol has several important applications:
These applications highlight the compound's versatility in both research and industrial settings.
The sterically congested structure of 3-amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol presents significant synthetic challenges, particularly regarding stereocontrol at the chiral cyclohexyl-bearing carbon and the β-amino alcohol functionality. The 1-methylcyclohexyl group imposes substantial steric hindrance, profoundly influencing reaction pathways and stereochemical outcomes. Two principal laboratory-scale routes demonstrate efficacy for constructing this molecular framework:
Reductive Amination Approach: This method involves the condensation of 1-methylcyclohexanone with 3-hydroxy-2-methylpropanal under carefully controlled basic conditions (typically using ammonium acetate or titanium tetraisopropoxide as promoters), followed by stereoselective reduction of the resulting imine intermediate. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0-5°C provides moderate diastereoselectivity (approximately 3:1 dr) favoring the syn isomer, though yields rarely exceed 65% due to competing enolization and over-reduction byproducts [6]. Alternative hydride sources like L-selectride improve stereoselectivity but increase costs substantially.
Epoxide Aminolysis Strategy: Starting from 1-methylcyclohexanol, this route proceeds through epoxide formation (via reaction with epichlorohydrin under phase-transfer conditions), followed by regioselective ring opening with ammonia. The reaction requires high-pressure ammonia (50-100 psi) in ethanol/water mixtures at 80°C for 24 hours to achieve acceptable conversion rates. While producing the racemic amino alcohol in approximately 70% yield after recrystallization from ethanol/water, this method exhibits poor regioselectivity (approximately 60:40 preference for attack at the less hindered carbon) and negligible stereocontrol [6].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods
Method | Key Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Temperature Sensitivity |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/MeOH, 0-5°C | 60-65% | 3:1 (syn:anti) | High (racemization >30°C) |
Epoxide Aminolysis | NH₃ (50psi), EtOH/H₂O, 80°C | 65-70% | 1:1 (racemic) | Moderate |
Asymmetric Hydrogenation | Chiral Ru-BINAP catalysts, H₂ (60bar) | 85-90% | 95:5 (syn:anti) | Very High |
Recent advances focus on catalytic asymmetric hydrogenation of enamide precursors using chiral Ru-BINAP complexes. Pre-catalysts like [RuCl₂((R)-BINAP)]₂NEt₃ enable enantioselective reduction of the corresponding β-enamino alcohol derivative under 60 bar hydrogen pressure in methanol at ambient temperature. This method achieves exceptional enantiomeric excess (ee >95%) and diastereoselectivity (dr >95:5) but requires multi-step preparation of the enamine substrate from 1-methylcyclohexanone and protected 2-methyl-3-aminopropanal [6].
The synthesis of sterically hindered amino alcohols traditionally employs hazardous reagents and generates substantial waste. Green methodologies for 3-amino-2-methyl-1-(1-methylcyclohexyl)propan-1-ol focus on solvent selection, atom economy, and catalytic efficiency:
Solvent Optimization: High-yielding reactions have been demonstrated in alternative solvents:
Atom-Economical Amination: Direct catalytic amination of the propanol derivative represents a step-economical alternative. Recent work demonstrates that ruthenium pincer complexes catalyze the direct coupling of 1-(1-methylcyclohexyl)-2-methylpropane-1,3-diol with ammonia under hydrogen pressure (20 bar), achieving 75% conversion with minimal over-alkylation products. This one-pot approach avoids protective group strategies and halide-containing intermediates [3].
Waste Minimization in Hydrolysis: Traditional hydrolysis steps generate stoichiometric mineral acid waste. Carboxymethyl cellulose-immobilized lipases facilitate selective hydrolysis of ester precursors in aqueous buffer (pH 7.5) at 35°C, producing the amino alcohol with 90% conversion and eliminating inorganic salt byproducts. Enzyme recovery exceeds 85% over five cycles [3] [6].
Table 2: Green Chemistry Metrics for Synthesis Pathways
Green Metric | Traditional Route | Water-Based Route | Catalytic Amination |
---|---|---|---|
Process Mass Intensity (PMI) | 58 kg/kg | 15 kg/kg | 8 kg/kg |
E-Factor | 36 | 9 | 4 |
Atom Economy (Key Step) | 68% | 92% | 100% |
Renewable Solvent Fraction | 0% | 100% | 85% |
Batch synthesis struggles with thermal management and mixing efficiency when scaling hindered amine production. Continuous flow systems address these limitations through precise residence time control and enhanced heat transfer:
Microreactor Epoxide Aminolysis: A temperature-controlled silicon carbide microreactor (internal volume: 12 mL) enables high-pressure ammonia reaction with 1-methylcyclohexyl glycidyl ether at 100°C and 50 bar. The segmented gas-liquid flow ensures excellent mixing and heat transfer (heat transfer coefficient: 1200 W/m²K), reducing reaction time from 24 hours (batch) to 15 minutes while maintaining 75% yield. Catalyst-free operation minimizes purification complexity [6].
Multi-Step Integrated Platform: A three-reactor cascade synthesizes the target compound from cyclohexene precursors:
This integrated system achieves 68% overall yield at 50g/hour productivity with >90% purity, demonstrating significant improvement over batch processes. Key advantages include elimination of intermediate isolation and immediate consumption of reactive intermediates, suppressing decomposition pathways [6].
Process Analytical Technology (PAT) Integration: Real-time FTIR monitoring after each reaction module enables adaptive residence time control. Machine learning algorithms process spectral data to adjust flow rates and temperatures dynamically, maintaining conversion >95% despite feedstock variability. This closed-loop control reduces off-spec product generation by 85% compared to static flow systems [6].
Table 3: Continuous Flow Process Parameters vs. Batch Performance
Parameter | Batch Reactor | Microreactor (Single Step) | Integrated Cascade System |
---|---|---|---|
Reaction Time | 24-36 hours | 15-45 minutes | 85 minutes total residence |
Temperature Control | ±5°C | ±0.5°C | ±0.2°C |
Throughput Capacity | 5 kg/day (500L reactor) | 12 kg/day (2L reactor volume) | 50 kg/day (5L total volume) |
Cooling Requirement | 500 kW/ton | 80 kW/ton | 45 kW/ton |
Product Purity Consistency | 85-92% | 95-98% | >99% |
The quaternary carbon adjacent to the hydroxyl group presents formidable stereocontrol challenges. Modern asymmetric catalysis provides solutions for enantioselective construction of this sterically congested chiral center:
Organocatalytic Mannich Reactions: L-Proline-derived catalysts enable enantioselective additions between 1-methylcyclohexanone-derived enolates and N-Boc-aminopropanal equivalents. Using (S)-diphenylprolinol TMS ether (20 mol%) in DMF/water mixtures, the anti-Mannich adduct forms in 85% yield with 92% ee and >20:1 dr. The aqueous reaction medium facilitates catalyst recycling via extraction, maintaining 80% efficiency over five cycles. This method establishes the carbon framework with precise stereocontrol prior to carbonyl reduction [6].
Dynamic Kinetic Resolution (DKR): Racemic 3-bromo-2-methyl-1-(1-methylcyclohexyl)propan-1-ol undergoes enzymatic DKR using immobilized CAL-B lipase with isopropylamine as nucleophile. The enzyme selectively acylates the (S)-alcohol at 40°C, while a heterogeneous palladium catalyst (Pd/Al₂O₃) racemizes the unreacted enantiomer via reversible dehydrogenation. Continuous removal of the (R)-amide product drives the equilibrium, achieving 95% conversion with 98% ee. Subsequent hydrogenolysis cleaves the amide without racemization [6].
Chiral Auxiliary Approaches: Though stoichiometric, Oppolzer’s sultam delivers exceptional stereoselectivity. Covalent attachment of 3-amino-2-methylpropanoic acid to the auxiliary, followed by diastereoselective addition of 1-methylcyclohexyllithium at -78°C in THF/toluene mixtures, yields the tertiary alcohol with >99% de. Auxiliary removal via hydrolytic cleavage provides the enantiopure amino alcohol in 75% overall yield. Despite requiring auxiliary synthesis and recycling, this method remains valuable for pharmaceutical applications demanding ultra-high stereopurity [6].
Recent breakthroughs involve bifunctional thiourea-amine catalysts for asymmetric Michael additions. Catalyst systems bearing cinchona alkaloid cores and electron-withdrawing arylthiourea groups facilitate enantioselective additions of nitroalkanes to α,β-unsaturated N-acylpyrroles derived from 1-methylcyclohexanecarboxylic acid. Subsequent Nef conversion and reduction install the amino alcohol functionality with 90% ee. This approach demonstrates remarkable tolerance to the steric bulk of the 1-methylcyclohexyl group [6].
Table 4: Comparative Stereocontrol Methods for Chiral Center Formation
Strategy | Key Catalyst/Reagent | Stereoselectivity (ee/dr) | Atom Economy | Scale-Up Feasibility |
---|---|---|---|---|
Organocatalytic Mannich | (S)-Diphenylprolinol TMS Ether | 92% ee, >20:1 dr | 85% | Moderate |
Dynamic Kinetic Resolution | CAL-B Lipase/Pd/Al₂O₃ | 98% ee | 78% | High |
Chiral Auxiliary | (-)-8-Phenylmenthol | >99% de | 65% | Low |
Bifunctional Catalysis | Cinchona-Thiourea Derivatives | 90% ee, 15:1 dr | 82% | Moderate |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9